molecular formula C10H13NO2S B1409052 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-70-0

4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Cat. No. B1409052
CAS RN: 1799977-70-0
M. Wt: 211.28 g/mol
InChI Key: LNHDHIMOEVCLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The incorporation of the (trifluoromethyl)thio group into the benzo [e] [1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2- (2-alkynyl)benzenesulfonamide has been reported . The transformation proceeds under mild conditions .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been documented in the literature. These compounds have shown effectiveness against a range of microbial pathogens. The presence of different substituents can significantly influence their antimicrobial potency .

Antiviral Applications

Research indicates that 1,2,4-benzothiadiazine-1,1-dioxide derivatives also exhibit antiviral activities. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Antidiabetic Potential

The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been explored for their antidiabetic effects. They may offer new avenues for the treatment of diabetes by influencing glucose metabolism or insulin sensitivity .

Anticancer Research

There is ongoing research into the anticancer properties of these compounds. They may work by interfering with cancer cell proliferation or inducing apoptosis in cancerous cells, providing a potential pathway for novel cancer therapies .

AMPA Receptor Modulation

These derivatives have been tested as positive allosteric modulators of the AMPA receptors. This application is particularly relevant in neurological research, where modulation of these receptors can influence synaptic transmission and plasticity .

KATP Channel Activation

The activation of KATP channels is another significant application. These channels play a crucial role in cellular functions, and their modulation by 1,2,4-benzothiadiazine-1,1-dioxide derivatives can have therapeutic implications, particularly in cardiac and pancreatic tissues .

Fungicidal Properties

Lastly, the fungicidal activity of these compounds has been demonstrated, with certain derivatives showing broad-spectrum antifungal activities. This suggests their potential use in protecting crops from fungal pathogens, which is crucial for agriculture and food security .

Mechanism of Action

Future Directions

The future directions of research on “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” and similar compounds could include further exploration of their biological activities and the development of new synthetic methods .

properties

IUPAC Name

4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHDHIMOEVCLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNS(=O)(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Reactant of Route 2
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Reactant of Route 3
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Reactant of Route 4
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Reactant of Route 5
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Reactant of Route 6
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.